SJ1008030

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

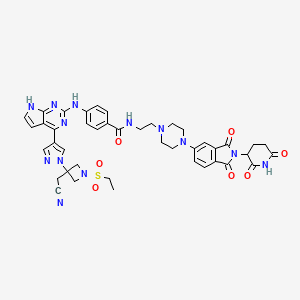

C42H43N13O7S |

|---|---|

Poids moléculaire |

873.9 g/mol |

Nom IUPAC |

4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide |

InChI |

InChI=1S/C42H43N13O7S/c1-2-63(61,62)53-24-42(25-53,12-13-43)54-23-27(22-46-54)35-31-11-14-44-36(31)50-41(49-35)47-28-5-3-26(4-6-28)37(57)45-15-16-51-17-19-52(20-18-51)29-7-8-30-32(21-29)40(60)55(39(30)59)33-9-10-34(56)48-38(33)58/h3-8,11,14,21-23,33H,2,9-10,12,15-20,24-25H2,1H3,(H,45,57)(H,48,56,58)(H2,44,47,49,50) |

Clé InChI |

PURCRNBCKBOXFH-UHFFFAOYSA-N |

SMILES canonique |

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC(=N3)NC5=CC=C(C=C5)C(=O)NCCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of SJ1008030

A Cereblon-Recruiting PROTAC for Selective JAK2 Degradation

This technical guide provides a comprehensive overview of the mechanism of action of SJ1008030, a Proteolysis Targeting Chimera (PROTAC), for researchers, scientists, and drug development professionals. This compound is a potent and selective degrader of Janus Kinase 2 (JAK2), a key protein involved in the signaling pathways of various hematological malignancies.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound operates as a heterobifunctional molecule, designed to co-opt the cell's natural protein disposal machinery to specifically eliminate JAK2. Its mechanism can be broken down into the following key steps:

-

Ternary Complex Formation: this compound is composed of a ligand that binds to JAK2 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN)[1][2][3]. This dual binding capability allows this compound to act as a molecular bridge, bringing JAK2 and CRBN into close proximity to form a ternary complex (JAK2-SJ1008030-CRBN)[1].

-

Ubiquitination of JAK2: Once the ternary complex is formed, CRBN, as part of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of JAK2. This results in the formation of a polyubiquitin chain on the JAK2 protein.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome then captures, unfolds, and degrades the polyubiquitinated JAK2 into small peptides, effectively eliminating it from the cell.

-

Catalytic Cycle: After inducing the degradation of a JAK2 molecule, this compound is released and can go on to bind to another JAK2 protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for the sustained depletion of the target protein at sub-stoichiometric concentrations.

The following diagram illustrates the catalytic cycle of this compound-mediated JAK2 degradation:

Impact on JAK-STAT Signaling Pathway

The degradation of JAK2 by this compound leads to the inhibition of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway[1][4][5]. This pathway is crucial for the proliferation and survival of certain cancer cells, particularly in hematological malignancies like CRLF2-rearranged (CRLF2r) acute lymphoblastic leukemia (ALL)[1][2].

In CRLF2r ALL, overexpression of the cytokine receptor-like factor 2 (CRLF2) leads to constitutive activation of JAK2. Activated JAK2 then phosphorylates and activates STAT proteins (primarily STAT5), which translocate to the nucleus and drive the expression of genes involved in cell proliferation and survival. By depleting the cellular levels of JAK2, this compound effectively blocks this signaling cascade, leading to reduced cell growth and apoptosis in susceptible cancer cells.

The following diagram depicts the disruption of the JAK-STAT pathway by this compound:

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published studies.

Table 1: In Vitro Activity

| Cell Line | Assay Type | Parameter | Value | Reference |

| MHH-CALL-4 (CRLF2r ALL) | Cell Growth Inhibition (72h) | IC50 | 5.4 nM | [1][4][5] |

Table 2: In Vivo Activity

| Model | Parameter | Value | Reference |

| Xenograft models of kinase-driven ALL | JAK2 Degradation | IC50 | 32.05 nM |

Table 3: Selectivity Profile

| Protein | Effect | Notes | Reference |

| JAK2 | Potent Degradation | Primary target | [1][5][6] |

| JAK1 | Weak Effect | [5] | |

| JAK3 | Weak Effect | [5] | |

| GSPT1 | No Effect/Sparing | This compound is a GSPT1-sparing PROTAC | [1][5][6] |

| IKZF1 | Dose-dependent degradation in MHH-CALL-4 cells | [4][5] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Cell Growth Inhibition Assay

-

Cell Lines: MHH-CALL-4 (CRLF2-rearranged acute lymphoblastic leukemia).

-

Procedure:

-

Cells are seeded in 96-well plates at a specified density.

-

This compound is serially diluted and added to the wells.

-

Cells are incubated for 72 hours.

-

Cell viability is assessed using a commercial assay (e.g., CellTiter-Glo).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

-

Western Blotting for Protein Degradation

-

Cell Lines: MHH-CALL-4 or other relevant cell lines.

-

Procedure:

-

Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 or 72 hours).

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against JAK2, p-STAT5, total STAT5, and a loading control (e.g., GAPDH or β-actin).

-

Membranes are washed and incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Band intensities are quantified to determine the extent of protein degradation.

-

The following diagram outlines the western blotting workflow:

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., NSG) engrafted with human CRLF2r ALL cell lines or patient-derived xenografts (PDXs).

-

Procedure:

-

Once tumors are established, mice are randomized into treatment and vehicle control groups.

-

This compound is administered at various doses and schedules (e.g., daily intraperitoneal injection).

-

Tumor volume and body weight are monitored regularly.

-

At the end of the study, tumors and/or bone marrow are harvested for pharmacodynamic analysis (e.g., western blotting for JAK2 degradation).

-

Efficacy is determined by comparing tumor growth inhibition in the treatment groups to the control group.

-

Conclusion

This compound is a selective JAK2-degrading PROTAC that functions by recruiting the E3 ligase Cereblon to induce the ubiquitination and subsequent proteasomal degradation of JAK2. This targeted protein degradation leads to the potent inhibition of the JAK-STAT signaling pathway, resulting in anti-proliferative effects in preclinical models of JAK-STAT-driven hematological malignancies, particularly CRLF2-rearranged acute lymphoblastic leukemia. Its GSPT1-sparing activity distinguishes it from some other JAK-targeting PROTACs, potentially offering a more favorable therapeutic window. The data presented in this guide underscore the potential of this compound as a promising therapeutic agent for further investigation.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - EGA European Genome-Phenome Archive [ega-archive.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

SJ1008030: A Selective JAK2 PROTAC Degrader for Hematological Malignancies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2), a key protein in the JAK-STAT signaling pathway implicated in various hematological malignancies. By hijacking the cell's natural protein disposal system, this compound offers a novel therapeutic strategy to eliminate JAK2, rather than merely inhibiting its enzymatic activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its biological context and workflow.

Introduction

The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations or overexpression of JAK2, is a hallmark of several myeloproliferative neoplasms and acute lymphoblastic leukemia (ALL).[1] Traditional therapeutic approaches have focused on small molecule inhibitors of the JAK2 kinase activity. However, these inhibitors can be limited by off-target effects, the development of resistance, and a lack of sustained efficacy.

PROTACs represent a paradigm shift in targeted therapy. These heterobifunctional molecules consist of a ligand that binds to the target protein (in this case, JAK2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound is a rationally designed JAK2 PROTAC that has demonstrated significant preclinical activity in models of ALL.[1]

Mechanism of Action

This compound is composed of a JAK2-binding moiety derived from a known inhibitor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. The molecule facilitates the formation of a ternary complex between JAK2 and CRBN, leading to the polyubiquitination of JAK2 and its subsequent degradation by the 26S proteasome.

Quantitative Data

The following tables summarize the key in vitro efficacy data for this compound in the MHH-CALL-4 human B cell precursor leukemia cell line.

Table 1: In Vitro Growth Inhibition of this compound

| Cell Line | Assay Duration | IC50 (nM) |

| MHH-CALL-4 | 72 hours | 5.4[2][3][4] |

Table 2: In Vitro Degradation of JAK2 by this compound

| Cell Line | Assay Duration | DC50 (nM) | Dmax (%) |

| MHH-CALL-4 | Not Specified | 32.09[5][6] | Not Reported |

Table 3: In Vivo Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Cmax | Tmax | Half-life (t1/2) |

| Mouse | Not Reported | Not Reported | Not Reported | Not Reported |

Note: Specific pharmacokinetic data for this compound is not currently available in the public domain.

Experimental Protocols

Cell Viability Assay

This protocol is adapted from the methods described for evaluating the effect of this compound on the proliferation of leukemia cell lines.[2]

-

Cell Culture: MHH-CALL-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubated for 24 hours.

-

Compound Treatment: this compound is serially diluted in DMSO and then further diluted in culture medium to the desired concentrations. 100 µL of the compound-containing medium is added to the wells, resulting in a final DMSO concentration of less than 0.1%. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C.

-

Viability Assessment: Cell viability is assessed using a commercial colorimetric or fluorometric assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.

-

Data Analysis: The luminescence or absorbance is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression analysis in a suitable software (e.g., GraphPad Prism).

Western Blot Analysis for JAK2 Degradation

This protocol outlines the procedure for determining the extent of JAK2 degradation induced by this compound.[2]

-

Cell Treatment: MHH-CALL-4 cells are seeded in 6-well plates and treated with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24 or 72 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysates are incubated on ice for 30 minutes and then centrifuged to pellet the cell debris.

-

Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.

-

Sample Preparation and SDS-PAGE: An equal amount of protein (e.g., 20-30 µg) from each sample is mixed with Laemmli sample buffer and boiled for 5 minutes. The samples are then loaded onto a polyacrylamide gel and separated by SDS-PAGE.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against JAK2 overnight at 4°C. A primary antibody against a loading control (e.g., β-actin or GAPDH) is also used.

-

Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The level of JAK2 is normalized to the loading control.

In Vivo Xenograft Model Studies

The following provides a general outline for assessing the in vivo efficacy of this compound in a mouse xenograft model of ALL.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.

-

Cell Implantation: MHH-CALL-4 cells are injected intravenously or subcutaneously into the mice.

-

Tumor Growth Monitoring: Tumor burden is monitored by bioluminescence imaging (if cells are luciferase-tagged) or by measuring tumor volume with calipers for subcutaneous models.

-

Drug Administration: Once the tumors are established, mice are randomized into treatment and control groups. This compound is formulated in a suitable vehicle and administered to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. Body weight and overall health of the animals are also recorded. At the end of the study, tumors and relevant tissues can be collected for further analysis (e.g., western blotting to confirm JAK2 degradation).

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of the anti-tumor effect of this compound.

Signaling Pathway and Experimental Workflow

Conclusion

This compound is a promising selective JAK2 PROTAC degrader with potent in vitro activity against leukemia cell lines. Its mechanism of action, which leads to the elimination of the JAK2 protein, offers a potential advantage over traditional kinase inhibitors. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of JAK2-driven hematological malignancies. This technical guide provides a foundational resource for researchers and drug developers interested in advancing the study of this novel therapeutic agent.

References

- 1. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|COA [dcchemicals.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

In-Depth Technical Guide: The Role of SJ1008030 in Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SJ1008030, a potent and selective JAK2-degrading PROTAC (Proteolysis Targeting Chimera), and its role in the context of leukemia research. It details the rationale for its development, mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation.

Executive Summary

Philadelphia chromosome-like acute lymphoblastic leukemia (Ph-like ALL) is a high-risk subtype of B-cell acute lymphoblastic leukemia (B-ALL) characterized by a gene expression profile similar to that of BCR-ABL1-positive ALL.[1] A significant subset of Ph-like ALL cases are driven by alterations that activate the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.[1][2] Specifically, rearrangements of the cytokine receptor-like factor 2 (CRLF2) gene are common, leading to overexpression of the CRLF2 protein and subsequent activation of JAK1 and JAK2.[3][4] While small molecule JAK inhibitors like ruxolitinib have been explored, their clinical efficacy in this context has been limited.[1]

This compound (also referred to as compound 8 in foundational research) was developed as a targeted protein degrader to overcome the limitations of JAK inhibition.[2][5][6] It is a heterobifunctional molecule that induces the selective degradation of JAK2 via the ubiquitin-proteasome system, offering a distinct and potentially more effective therapeutic strategy.[7][8] Preclinical studies have demonstrated its potent anti-leukemic activity in CRLF2-rearranged (CRLF2r) ALL models.[5][8]

Mechanism of Action

This compound functions as a PROTAC, a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[9] It consists of three key components: a ligand that binds to the JAK2 kinase, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[2][10]

The mechanism proceeds as follows:

-

Ternary Complex Formation: this compound simultaneously binds to JAK2 and CRBN, forming a stable ternary complex (JAK2-SJ1008030-CRBN).[11]

-

Ubiquitination: Within this complex, the E3 ligase (CRBN) facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of JAK2.[5]

-

Proteasomal Degradation: The polyubiquitinated JAK2 is recognized by the 26S proteasome, which then degrades the kinase into smaller peptides.[5]

-

Catalytic Cycle: this compound is released after inducing ubiquitination and can then bind to another JAK2 molecule, enabling a catalytic cycle of degradation.[12]

This degradation-based approach fundamentally differs from inhibition, as it eliminates the entire protein scaffold, thereby abrogating both its kinase and non-kinase functions.

Disruption of CRLF2-JAK-STAT Signaling

In CRLF2r ALL, the overexpression of CRLF2 leads to the formation of a receptor complex with the IL-7 receptor alpha chain (IL7Rα).[3] This complex is constitutively activated by the cytokine thymic stromal lymphopoietin (TSLP), leading to the trans-phosphorylation and activation of associated JAK1 and JAK2 kinases.[4][13] Activated JAKs then phosphorylate STAT proteins (primarily STAT5), which dimerize, translocate to the nucleus, and drive the expression of genes promoting cell proliferation and survival.[3][13]

This compound directly disrupts this oncogenic pathway by eliminating JAK2, a critical signaling node. The degradation of JAK2 prevents the phosphorylation and activation of STAT5, thereby inhibiting downstream gene transcription and suppressing leukemic cell growth.

Quantitative Data Summary

The preclinical activity of this compound has been quantified in various assays, primarily using the MHH-CALL-4 cell line, which is a model for CRLF2-rearranged ALL.

| Parameter | Cell Line / Model | Value | Reference |

| IC₅₀ (Growth Inhibition) | MHH-CALL-4 | 5.4 nM | [7][8] |

| EC₅₀ (Anti-leukemic Efficacy) | CRLF2r ALL cell lines | 5.4 nM | [7] |

| IC₅₀ (JAK2 Degradation) | Xenograft Models | 32 nM | [7] |

Note: IC₅₀ (Inhibitory Concentration 50%) refers to the concentration of a drug that is required for 50% inhibition in vitro. EC₅₀ (Effective Concentration 50%) is the concentration that induces a response halfway between the baseline and maximum.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound, based on standard protocols in the field and specifics from the primary literature.

Cell Culture

-

Cell Lines: MHH-CALL-4 (DSMZ, ACC 336), a human B-cell precursor leukemia cell line with CRLF2 rearrangement.

-

Culture Medium: RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 10 ng/mL human IL-7, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

Cell Viability Assay (e.g., MTT or WST-1)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,500 to 2,000 cells per well.

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72-96 hours at 37°C.[8][14]

-

Reagent Addition: Add WST-1 or MTT reagent to each well according to the manufacturer's protocol (e.g., 10 µL of WST-1 reagent per 100 µL of culture medium).[14]

-

Incubation: Incubate for 1-4 hours at 37°C.[15]

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.[15][16]

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the IC₅₀ value.

Western Blotting for Protein Degradation

This technique is used to detect and quantify the levels of specific proteins (e.g., JAK2, p-STAT5).

-

Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for a specified duration (e.g., 24 hours).[8]

-

Lysis: Harvest cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix lysates with SDS-PAGE sample buffer and boil for 5-10 minutes.

-

Electrophoresis: Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-JAK2, anti-p-STAT5, anti-STAT5, anti-β-actin) overnight at 4°C.[17][18]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) or cell line-derived xenograft models are used to assess the in vivo efficacy of this compound.

-

Animal Model: Use immunocompromised mice, such as NOD/SCID/IL2Rγ-null (NSG) mice.[8]

-

Cell Implantation: Inject CRLF2r ALL cells (e.g., MHH-CALL-4 or primary patient samples) intravenously into the mice.[8]

-

Monitoring: Monitor leukemia engraftment by measuring the percentage of human CD45+ cells in peripheral blood via flow cytometry or by bioluminescence imaging.[8]

-

Treatment: Once engraftment is established (e.g., >1-5% human CD45+ cells in blood), randomize mice into treatment and vehicle control groups. Administer this compound via a clinically relevant route (e.g., intraperitoneal or oral administration) at a specified dose and schedule.

-

Efficacy Assessment: Monitor tumor burden throughout the study. Primary endpoints may include event-free survival and reduction in leukemic blast counts in peripheral blood, bone marrow, and spleen at the end of the study.

-

Pharmacodynamic Studies: Collect tissues at specified time points post-treatment to assess target degradation (e.g., JAK2 levels in bone marrow) by western blot or immunohistochemistry.[7]

Research Workflow

The development and evaluation of this compound followed a logical preclinical research workflow.

Conclusion

This compound represents a promising therapeutic agent for CRLF2-rearranged acute lymphoblastic leukemia. By inducing the targeted degradation of JAK2, it effectively overcomes the limitations observed with traditional kinase inhibitors in preclinical models. Its potent, selective, and catalytic mechanism of action provides a strong rationale for its continued investigation and development as a novel therapy for this high-risk leukemia subtype. The data and protocols summarized herein serve as a valuable resource for researchers in the fields of hematology, oncology, and targeted protein degradation.

References

- 1. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Suppressors and activators of JAK-STAT signaling at diagnosis and relapse of acute lymphoblastic leukemia in Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of childhood acute lymphoblastic leukemia xenograft models for the preclinical evaluation of new therapies | Blood | American Society of Hematology [ashpublications.org]

- 10. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - EGA European Genome-Phenome Archive [ega-archive.org]

- 12. A beginner’s guide to PROTACs and targeted protein degradation | The Biochemist | Portland Press [portlandpress.com]

- 13. mdpi.com [mdpi.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. origene.com [origene.com]

- 18. JAK2 Monoclonal Antibody (691R5) (AHO1352) [thermofisher.com]

In-depth Technical Guide: The Modulatory Effect of SJ1008030 on the JAK-STAT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of SJ1008030, a potent and selective Proteolysis Targeting Chimera (PROTAC), and its targeted degradation of Janus Kinase 2 (JAK2). By hijacking the ubiquitin-proteasome system, this compound offers a novel therapeutic strategy for malignancies driven by aberrant JAK-STAT signaling, such as CRLF2-rearranged Acute Lymphoblastic Leukemia (ALL). This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction to the JAK-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, hormones, and growth factors. This pathway plays a pivotal role in regulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses. The core components of this pathway are JAKs (JAK1, JAK2, JAK3, and Tyk2) and STATs (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6).

Upon ligand binding, cytokine receptors dimerize, bringing the associated JAKs into close proximity. This allows for the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors, modulating the expression of target genes. Dysregulation of the JAK-STAT pathway is a hallmark of various diseases, including myeloproliferative neoplasms and cancers.

This compound: A Selective JAK2-Degrading PROTAC

This compound is a heterobifunctional molecule designed to selectively induce the degradation of JAK2. As a PROTAC, it consists of three key components: a ligand that binds to the target protein (JAK2), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding to JAK2 and an E3 ligase, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of JAK2 and its subsequent degradation by the 26S proteasome. This targeted protein degradation offers a distinct and potentially more durable therapeutic effect compared to traditional small-molecule inhibitors that only block the kinase activity of the target protein.

Quantitative Efficacy of this compound

The efficacy of this compound has been demonstrated in various preclinical models, particularly in cell lines derived from CRLF2-rearranged ALL, a subtype of leukemia characterized by JAK-STAT pathway activation.

| Parameter | Cell Line | Value | Reference |

| EC50 (Cell Growth Inhibition) | MHH-CALL-4 | 5.4 nM | |

| IC50 (JAK2 Degradation) | Xenograft Models | 32 nM | |

| DC50 (JAK2 Degradation) | MHH-CALL-4 | 24 nM (for a similar PG-PROTAC) | [1] |

| Dmax (JAK2 Degradation) | MHH-CALL-4 | 82% (for a similar PG-PROTAC) | [1] |

Note: DC50 and Dmax values are for a closely related pomalidomide-based JAK2 PROTAC and are provided as a reference for the expected potency of this compound.

Impact on Downstream Signaling: pSTAT5 Inhibition

Detailed Experimental Protocols

Cell Culture

The human B-cell precursor leukemia cell line MHH-CALL-4 (DSMZ no.: ACC 337), which harbors an IGH@-CRLF2 translocation and a JAK2 mutation, is a suitable model for studying the effects of this compound.[2]

-

Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Maintain cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL.

Western Blot Analysis of JAK2 and pSTAT5

This protocol details the steps to assess the degradation of JAK2 and the inhibition of STAT5 phosphorylation in MHH-CALL-4 cells following treatment with this compound.

5.2.1. Cell Treatment and Lysate Preparation

-

Seed MHH-CALL-4 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

-

Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or DMSO as a vehicle control for 24-72 hours.

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer (e.g., Thermo Fisher Scientific, Cat# 89900) supplemented with protease and phosphatase inhibitors (e.g., Thermo Fisher Scientific, Cat# A32959).

-

Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay (e.g., Thermo Fisher Scientific, Cat# 23225).

5.2.2. SDS-PAGE and Western Blotting

-

Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

-

Run the gel at 150V for 1-1.5 hours or until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Primary Antibodies:

-

Rabbit anti-JAK2 (e.g., Cell Signaling Technology, Cat# 3230) at 1:1000 dilution.

-

Rabbit anti-phospho-STAT5 (Tyr694) (e.g., Cell Signaling Technology, Cat# 9359) at 1:1000 dilution.

-

Rabbit anti-STAT5 (e.g., Cell Signaling Technology, Cat# 94205) at 1:1000 dilution.

-

Mouse anti-β-Actin (e.g., Cell Signaling Technology, Cat# 3700) at 1:2000 dilution as a loading control.

-

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked Antibody, Cell Signaling Technology, Cat# 7074 or anti-mouse IgG, HRP-linked Antibody, Cell Signaling Technology, Cat# 7076) at a 1:2000 dilution in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate (e.g., Thermo Fisher Scientific, Cat# 32106) and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of JAK2 and pSTAT5 to the loading control (β-Actin) and total STAT5, respectively.

Visualizations

The JAK-STAT Signaling Pathway

Caption: Canonical JAK-STAT signaling pathway.

Mechanism of Action of this compound

Caption: Mechanism of this compound-mediated JAK2 degradation.

Experimental Workflow for this compound Evaluation

Caption: Workflow for evaluating this compound's effect.

Conclusion

This compound represents a promising therapeutic agent that effectively targets and degrades JAK2, a key driver in certain hematological malignancies. Its mechanism as a PROTAC allows for the catalytic and sustained removal of JAK2, leading to the potent inhibition of the downstream STAT5 signaling. The experimental protocols and data presented in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other targeted protein degraders in the context of JAK-STAT-driven diseases.

References

An In-depth Technical Guide to the Discovery and Development of SJ1008030: A Targeted JAK2 Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2). This molecule represents a promising therapeutic strategy for hematological malignancies driven by aberrant JAK-STAT signaling, particularly CRLF2-rearranged (CRLF2r) acute lymphoblastic leukemia (ALL). Developed through a structure-guided design based on existing JAK inhibitors, this compound hijacks the cell's ubiquitin-proteasome system to specifically eliminate the JAK2 protein, rather than merely inhibiting its enzymatic activity. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data, to serve as a technical resource for the scientific community.

Introduction: The Rationale for a JAK2 Degrader

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through activating mutations or overexpression of components like JAK2, is a hallmark of various cancers, especially hematological malignancies.[3][4]

In a significant subset of B-cell acute lymphoblastic leukemia (B-ALL), particularly Philadelphia chromosome-like (Ph-like) ALL, rearrangements of the Cytokine Receptor-Like Factor 2 (CRLF2) gene lead to its overexpression.[5][6] This overexpression frequently co-occurs with activating mutations in JAK2, leading to constitutive activation of the JAK-STAT pathway and driving leukemogenesis.[3][5] While small molecule inhibitors of JAKs, such as ruxolitinib, have been developed, their clinical efficacy in this context has been limited and variable.[7]

This clinical challenge prompted the exploration of an alternative therapeutic modality: targeted protein degradation. Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7][8][9][10] This approach offers several potential advantages over traditional inhibition, including the ability to eliminate both the enzymatic and scaffolding functions of the target protein and the potential for more sustained pathway inhibition.[7] this compound was developed as a PROTAC to selectively target JAK2 for degradation, offering a novel therapeutic avenue for CRLF2r ALL and other JAK2-dependent cancers.[7]

Discovery and Design of this compound

The development of this compound was a rational, structure-based endeavor. The research team, led by Chang et al., leveraged the known binding modes of type I JAK inhibitors, ruxolitinib and baricitinib, to the JAK2 tyrosine kinase domain.[7]

Logical Workflow for this compound Design:

Caption: Logical workflow for the rational design of this compound.

The key components of this compound are:

-

A JAK2-binding moiety: Derived from a ruxolitinib/baricitinib scaffold.

-

An E3 ligase-recruiting ligand: A derivative of pomalidomide, which binds to the cereblon (CRBN) E3 ligase.[7]

-

A chemical linker: Optimized to connect the two ligands and facilitate the formation of a stable ternary complex between JAK2 and CRBN.[7]

The chemical structure of this compound is provided in the chemical supplier documentation.[1][11]

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.

Signaling Pathway of this compound-mediated JAK2 Degradation:

Caption: Mechanism of this compound-induced targeted protein degradation.

The process unfolds as follows:

-

Ternary Complex Formation: this compound simultaneously binds to JAK2 and the CRBN subunit of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, forming a stable ternary complex.[3][7]

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the JAK2 protein.

-

Proteasomal Degradation: The poly-ubiquitinated JAK2 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[7]

By inducing the degradation of JAK2, this compound effectively shuts down the downstream signaling cascade, including the phosphorylation of STAT5, which is critical for the survival and proliferation of CRLF2r ALL cells.[4][7]

Quantitative Data Summary

This compound has demonstrated potent and selective activity in preclinical models of CRLF2r ALL.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| Cell Growth Inhibition | MHH-CALL-4 (CRLF2r ALL) | IC₅₀ | 5.4 nM | [4][12][13] |

| Antileukemic Efficacy | CRLF2r ALL cell lines | EC₅₀ | 5.4 nM |[1] |

Table 2: In Vivo Activity of this compound

| Model Type | Parameter | Value | Notes | Reference |

|---|

| Xenograft models of kinase-driven ALL | JAK2 Degradation (IC₅₀) | 32 nM | Dose-dependent degradation with no effect on GSPT1 levels. |[1] |

Table 3: Degradation Profile of this compound

| Cell Line | Target Proteins Degraded | Notes | Reference |

|---|---|---|---|

| MHH-CALL-4 | JAKs, GSPT1, IKZF1 | Dose-dependent degradation observed after 72 hours of treatment (0-4.3 μM). | [4][13] |

| Xenograft SJBALL021415 bone marrow cells | JAK2, GSPT1 | Dose-dependent degradation observed after 24 hours of treatment (0-10 μM). |[4][13] |

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound, based on standard laboratory procedures and information inferred from the primary literature.

Synthesis of this compound

The synthesis of this compound involves a multi-step process that couples the ruxolitinib-derived warhead to a pomalidomide-derived E3 ligase ligand via a chemical linker. The specific details of the synthetic route are proprietary to the developing institution but would generally follow established principles of medicinal chemistry for PROTAC synthesis.

General Experimental Workflow for PROTAC Synthesis:

Caption: General workflow for the chemical synthesis of a PROTAC like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.

-

Compound Treatment: Add various concentrations of this compound to the wells and incubate for the desired time (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 4 hours.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of viable cells against the log concentration of this compound.

Western Blotting for Protein Degradation

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 24 or 72 hours).

-

Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for JAK2, phospho-STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the extent of protein degradation.

In Vivo Xenograft Studies

These studies evaluate the efficacy of this compound in a living organism.

-

Cell Implantation: Implant human CRLF2r ALL cells (e.g., from a patient-derived xenograft) into immunocompromised mice (e.g., NOD/SCID).

-

Tumor Establishment: Allow the leukemia to establish in the mice.

-

Treatment: Administer this compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule.

-

Monitoring: Monitor the tumor burden (e.g., by bioluminescence imaging or flow cytometry of peripheral blood) and the health of the mice throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, harvest tissues (e.g., bone marrow, spleen) to assess the levels of JAK2 and downstream signaling proteins by Western blotting or immunohistochemistry to confirm target engagement and degradation.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for JAK2-driven hematological malignancies. Its ability to induce the degradation of JAK2 offers a distinct and potentially more effective mechanism of action compared to traditional kinase inhibitors. The preclinical data demonstrate its high potency and selectivity, establishing a strong rationale for its further development.

Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to establish a safe and effective dosing regimen for clinical trials. Additionally, exploring the efficacy of this compound in other JAK2-dependent cancers and investigating potential mechanisms of resistance will be crucial for realizing its full therapeutic potential. The principles underlying the design of this compound also provide a valuable framework for the development of other targeted protein degraders against challenging oncology targets.

References

- 1. bio-techne.com [bio-techne.com]

- 2. pnas.org [pnas.org]

- 3. Modeling the CRL4A ligase complex to predict target protein ubiquitination induced by cereblon-recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. REARRANGEMENT OF CRLF2 IN B-PROGENITOR AND DOWN SYNDROME ASSOCIATED ACUTE LYMPHOBLASTIC LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterisation of the genomic landscape of CRLF2‐rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]

- 10. resources.revvity.com [resources.revvity.com]

- 11. medkoo.com [medkoo.com]

- 12. glpbio.com [glpbio.com]

- 13. medchemexpress.com [medchemexpress.com]

SJ1008030: A Technical Guide to a Selective JAK2 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Janus Kinase 2 (JAK2). As a heterobifunctional molecule, this compound functions by inducing proximity between JAK2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the JAK2 protein. This mechanism of action offers a distinct advantage over traditional kinase inhibition by eliminating the target protein, thereby potentially overcoming resistance mechanisms and providing a more sustained therapeutic effect. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule comprising a ligand for the JAK2 kinase, a linker, and a ligand for an E3 ubiquitin ligase. The trifluoroacetate salt of this compound is commonly used in research.

| Property | Value |

| IUPAC Name | 4-((4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-N-(2-(4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazin-1-yl)ethyl)benzamide 2,2,2-trifluoroacetate[1] |

| Chemical Formula | C42H43N13O7S.CF3CO2H[2] |

| Molecular Weight | 987.97 g/mol [2][3] |

| CAS Number | 2863634-97-1[2][3] |

| Solubility | DMSO: 49.4 mg/mL (50 mM)[2] |

| SMILES Code | CCS(=O)(N1CC(C1)(N2C=C(C3=C4C=CNC4=NC(NC5=CC=C(C(NCCN6CCN(C7=CC=C8C(N(C(C8=C7)=O)C9CCC(NC9=O)=O)=O)CC6)=O)C=C5)=N3)C=N2)CC#N)=O.OC(C(F)(F)F)=O[2] |

Biological Activity and Mechanism of Action

This compound is a selective JAK2 degrader with potent anti-leukemic activity, particularly in models of CRLF2-rearranged (CRLF2r) Acute Lymphoblastic Leukemia (ALL).[4][5]

In Vitro Activity

| Parameter | Cell Line | Value |

| IC50 (Cell Growth Inhibition) | MHH-CALL-4 | 5.4 nM[6][7] |

| IC50 (JAK2 Degradation) | Xenograft models of kinase-driven ALL | 32 nM[2][4] |

| EC50 (Antileukemic Efficacy) | CRLF2r ALL cell lines | 5.4 nM[1][4] |

This compound induces dose-dependent degradation of JAK2.[7] It has been shown to have a weaker effect on JAK1 and JAK3 and, in some cellular contexts, no significant effect on GSPT1 levels.[1][4] The degradation of JAK2 by this compound is dependent on the E3 ligase cereblon (CRBN).[4]

In Vivo Activity

In xenograft models of kinase-driven ALL, this compound has been shown to induce dose-dependent degradation of JAK2.[4] It has also been observed to degrade JAK2 and GSPT1 protein in xenograft bone marrow cells from the SJBALL021415 model.[7]

Mechanism of Action: PROTAC-Mediated Degradation

As a PROTAC, this compound's mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

Caption: Mechanism of this compound-mediated JAK2 degradation.

Key Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the work by Chang et al., Blood, 2021.[5]

Cell Culture

-

Cell Line: MHH-CALL-4 (CRLF2-rearranged ALL cell line).[8]

-

Medium: 80% RPMI 1640 supplemented with 20% fetal bovine serum (FBS).[9]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[9]

-

Subculture: Maintain cell density between 0.6 x 10^6 and 2 x 10^6 cells/mL. Split approximately 1:2 once a week.[9]

Cell Viability Assay

-

Objective: To determine the IC50 of this compound on MHH-CALL-4 cell growth.

-

Method:

-

Seed MHH-CALL-4 cells in a 96-well plate at an appropriate density.

-

Treat the cells with a serial dilution of this compound (e.g., ranging from picomolar to micromolar concentrations). Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.[7]

-

Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

-

Caption: Workflow for the cell viability assay.

Western Blot for Protein Degradation

-

Objective: To assess the dose-dependent degradation of JAK2 by this compound.

-

Method:

-

Treat MHH-CALL-4 cells with varying concentrations of this compound (e.g., 0-4.3 µM) for 24-72 hours.[7]

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against JAK2 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the JAK2 signal to the loading control.

-

In Vivo Xenograft Model

-

Objective: To evaluate the in vivo efficacy of this compound in a kinase-driven ALL model.

-

Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) or NSG mice.

-

Cell Line: Patient-derived xenograft (PDX) cells (e.g., SJBALL021415) or a suitable ALL cell line.[7]

-

Method:

-

Inject the ALL cells intravenously into the mice.

-

Monitor the engraftment of the leukemia cells, for example, by bioluminescent imaging if the cells are luciferase-tagged.

-

Once the leukemia is established, randomize the mice into treatment and vehicle control groups.

-

Administer this compound (e.g., at a specified dose and schedule) and the vehicle control to the respective groups.

-

Monitor the tumor burden and the health of the mice throughout the study.

-

At the end of the study, harvest tissues (e.g., bone marrow, spleen) for further analysis, such as Western blotting to assess JAK2 degradation or flow cytometry to quantify leukemic cells.

-

Caption: Workflow for the in vivo xenograft study.

Conclusion

This compound is a valuable research tool for studying the biological roles of JAK2 and for the preclinical development of novel therapeutics for JAK2-driven malignancies. Its potent and selective degradation of JAK2 offers a promising strategy to overcome the limitations of traditional kinase inhibitors. The experimental protocols provided herein serve as a guide for researchers to further investigate the properties and potential applications of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bio-techne.com [bio-techne.com]

- 3. Efficacy of JAK/STAT pathway inhibition in murine xenograft models of early T-cell precursor (ETP) acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting JAK1/2 and mTOR in murine xenograft models of Ph-like acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MHH-CALL-4 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Leibniz Institute DSMZ: Details [dsmz.de]

The Role of Cereblon (CRBN) in the Mechanism of SJ1008030: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus kinase 2 (JAK2), a critical protein in the JAK-STAT signaling pathway often dysregulated in hematological malignancies. This technical guide delineates the pivotal role of Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, in the mechanism of action of this compound. By hijacking the CRL4-CRBN complex, this compound effectively targets JAK2 for ubiquitination and subsequent proteasomal degradation, leading to potent anti-leukemic activity. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on this compound's efficacy, detailed experimental protocols for its characterization, and visual representations of its mechanism.

Introduction to this compound and Targeted Protein Degradation

Targeted protein degradation has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

This compound is a novel PROTAC that specifically targets JAK2 for degradation. It is composed of a ligand that binds to JAK2, a linker, and a ligand that recruits the CRBN E3 ligase. Its mechanism offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein, thereby preventing potential scaffolding functions and mitigating resistance mechanisms.

The Central Role of Cereblon (CRBN)

Cereblon is a key component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4-CRBN). In its native state, this complex is involved in the ubiquitination of a variety of endogenous substrates. The mechanism of this compound critically relies on its ability to bind to CRBN, effectively hijacking the CRL4-CRBN complex and redirecting its ubiquitinating activity towards a non-native substrate, JAK2. The formation of a stable ternary complex between JAK2, this compound, and CRBN is the linchpin of this process, leading to the polyubiquitination of JAK2 and its subsequent degradation by the 26S proteasome.

Signaling Pathway: JAK-STAT Inhibition via Degradation

The JAK-STAT signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. In many hematological malignancies, particularly CRLF2-rearranged acute lymphoblastic leukemia (ALL), this pathway is constitutively active, often due to mutations in JAK2. This compound intervenes in this pathway by inducing the degradation of JAK2, thereby blocking downstream signaling cascades.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| MHH-CALL-4 | Cell Growth Inhibition | IC50 | 5.4 nM | [1] |

| MHH-CALL-4 | JAK2 Degradation | DC50 | 32.05 nM | [2] |

| MHH-CALL-4 | JAK2 Degradation | Dmax | >90% | [1] |

| MHH-CALL-4 | GSPT1 Degradation | - | Dose-dependent | [1] |

| MHH-CALL-4 | IKZF1 Degradation | - | Dose-dependent | [1] |

Table 2: Ex Vivo Efficacy of this compound

| Cell Source | Assay Type | Parameter | Value | Reference |

| Xenograft SJBALL021415 | JAK2 Degradation | IC50 | 32 nM | [3] |

| Xenograft SJBALL021415 | GSPT1 Degradation | - | No effect at concentrations that degrade JAK2 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to characterize the mechanism of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on leukemia cell lines.

-

Cell Seeding: Seed leukemia cells (e.g., MHH-CALL-4) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of JAK2 and other proteins following treatment with this compound.

-

Cell Treatment: Plate cells and treat with varying concentrations of this compound for the desired time (e.g., 24 hours).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against JAK2, GSPT1, IKZF1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

In Vitro Ubiquitination Assay

This assay directly demonstrates the this compound-dependent ubiquitination of JAK2 by the CRL4-CRBN complex.

-

Reaction Setup: In a microcentrifuge tube, combine recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), CRL4-CRBN E3 ligase complex, recombinant JAK2 protein, and ubiquitin in an ubiquitination reaction buffer.

-

PROTAC Addition: Add this compound at various concentrations. Include a no-PROTAC control.

-

Initiate Reaction: Start the reaction by adding ATP and incubate at 37°C for 1-2 hours.

-

Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Western Blot Analysis: Analyze the reaction products by Western blotting using an anti-JAK2 antibody to detect higher molecular weight ubiquitinated forms of JAK2.

Immunoprecipitation for Ternary Complex Formation

This protocol is used to confirm the formation of the JAK2-SJ1008030-CRBN ternary complex.

-

Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex. Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an anti-JAK2 antibody or anti-CRBN antibody conjugated to magnetic beads overnight at 4°C.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads.

-

Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against JAK2 and CRBN to detect the co-immunoprecipitation of the other protein, confirming the formation of the ternary complex.

Mandatory Visualizations

PROTAC Mechanism of Action

Experimental Workflow

Conclusion

This compound represents a promising therapeutic agent that effectively leverages the cellular ubiquitin-proteasome system to induce the degradation of JAK2. The recruitment of the CRL4-CRBN E3 ubiquitin ligase is central to its mechanism of action. The formation of the JAK2-SJ1008030-CRBN ternary complex initiates a cascade of events culminating in the selective elimination of JAK2, thereby inhibiting the pro-survival JAK-STAT signaling pathway in cancer cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance our understanding and application of targeted protein degradation in oncology and beyond.

References

- 1. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principle of SJ1008030 Target Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ1008030 is a potent and selective heterobifunctional small molecule belonging to the class of Proteolysis-Targeting Chimeras (PROTACs). It is designed to induce the targeted degradation of Janus kinase 2 (JAK2), a key protein in the JAK-STAT signaling pathway, which is often dysregulated in various malignancies, including certain types of leukemia. This document provides a comprehensive technical overview of the mechanism of action of this compound, its quantitative effects on target protein levels and cellular activity, and detailed protocols for key experiments utilized in its characterization.

Core Principle: Targeted Protein Degradation via the Ubiquitin-Proteasome System

This compound operates on the principle of hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate JAK2. As a PROTAC, this compound is composed of three key moieties: a ligand that binds to the target protein (JAK2), a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon or CRBN), and a linker that connects these two ligands.

The mechanism of action can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to JAK2 and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by this compound allows the CRBN E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of JAK2.

-

Polyubiquitination: A chain of ubiquitin molecules (polyubiquitination) is formed on JAK2, which serves as a recognition signal for the proteasome.

-

Proteasomal Degradation: The 26S proteasome recognizes the polyubiquitinated JAK2, unfolds it, and degrades it into small peptides. This compound is then released and can engage in another cycle of JAK2 degradation.

This catalytic mode of action allows for the degradation of multiple target protein molecules by a single molecule of the PROTAC, leading to a potent and sustained reduction in the levels of the target protein. A key feature of this compound is its selectivity for JAK2 degradation while sparing the degradation of GSPT1, a known neosubstrate of some CRBN-recruiting PROTACs.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Growth Inhibition) | MHH-CALL-4 | 5.4 nM | [1][3][4] |

Table 2: In Vivo Activity of this compound

| Parameter | Xenograft Model | Value | Reference |

| IC50 (JAK2 Degradation) | Kinase-driven ALL | 32 nM |

Table 3: Selectivity Profile of this compound

| Target Protein | Effect | Reference |

| JAK2 | Significant Degradation | [1] |

| JAK1 | Weak Effect | [1] |

| JAK3 | Weak Effect | [1] |

| GSPT1 | No Effect/Spared | [1] |

| IKZF1 | Dose-dependent degradation | [1] |

Experimental Protocols

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the growth of cancer cell lines.

Materials:

-

MHH-CALL-4 cells (or other relevant cell lines)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Seed MHH-CALL-4 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

-

Prepare a serial dilution of this compound in complete medium.

-

Add the diluted this compound to the wells in triplicate, with final concentrations ranging from picomolar to micromolar. Include a DMSO-only control.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for Protein Degradation

Objective: To assess the dose-dependent degradation of JAK2 and other proteins upon treatment with this compound.

Materials:

-

MHH-CALL-4 cells

-

This compound

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-JAK2, anti-JAK1, anti-JAK3, anti-GSPT1, anti-IKZF1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed MHH-CALL-4 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Quantify the protein concentration of the lysates using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

In Vivo Xenograft Model for Efficacy Studies

Objective: To evaluate the anti-leukemic efficacy and target degradation of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID gamma mice)

-

SJBALL021415 cells (or other suitable leukemia cell line)

-

Matrigel

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

-

Equipment for blood collection and tissue harvesting

Protocol:

-

Subcutaneously implant SJBALL021415 cells mixed with Matrigel into the flanks of immunocompromised mice.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer this compound at the desired dose and schedule (e.g., daily intraperitoneal injection).

-

Monitor tumor volume and body weight throughout the study.

-

At the end of the study, or at specified time points, collect tumors, bone marrow, and spleen for pharmacodynamic analysis (e.g., western blotting for JAK2 degradation).

-

Analyze the data to determine the effect of this compound on tumor growth and target protein levels in vivo.

Visualizations

Caption: Mechanism of this compound-mediated JAK2 degradation.

References

Foundational Research on PROTACs for Janus Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide delves into the foundational research of PROTACs specifically targeting Janus kinases (JAKs), a family of tyrosine kinases crucial in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers, making them a prime target for therapeutic intervention. This document provides a comprehensive overview of the core principles, quantitative data from seminal studies, detailed experimental protocols, and visual representations of the key biological and experimental processes involved in the development of JAK-targeting PROTACs.

Core Concepts of JAK-Targeting PROTACs

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (a JAK kinase), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two ligands.[1] By bringing the JAK protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the JAK protein.[2] This polyubiquitination marks the JAK protein for degradation by the 26S proteasome, thereby eliminating the protein from the cell.[3][4] This event-driven mechanism allows PROTACs to act catalytically, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[5]

Quantitative Data on JAK-Targeting PROTACs

The following tables summarize key quantitative data from foundational studies on JAK-targeting PROTACs, providing insights into their binding affinities, degradation efficiencies, and cellular activities.

Table 1: Binding Affinities of JAK-Targeting PROTACs

| PROTAC | Target | E3 Ligase Ligand | Binding Affinity (Kd or IC50) | Cell Line | Reference |

| SJ10542 (PG-PROTAC 11) | JAK2 | Phenyl glutarimide (PG) for CRBN | Kd: 0.022 nM | - | [6] |

| PG-PROTAC 7 | JAK2 | Phenyl glutarimide (PG) for CRBN | Kd: 0.14 nM | - | [6] |

| IMiD-based PROTACs | CRBN | Pomalidomide/Lenalidomide | Low nanomolar IC50 values | - | [6] |

Table 2: In Vitro Degradation of JAK Proteins by PROTACs

| PROTAC | Target(s) | DC50 | Cell Line | Time Point | E3 Ligase | Reference |

| Compound 10c | JAK1 | 214 nM | - | - | CRBN | [7] |

| JA-189 | JAK1 | <5 nM | RS4;11 | - | Not Specified | [8] |

| JA-213 | JAK1 | 35 nM | RS4;11 | - | Not Specified | [8] |

| JA-213 | JAK2-V617 | 50% degradation at tested concentration | HEL | - | Not Specified | [8] |

| SJ10542 (PG-PROTAC 11) | JAK2 | 14 nM | PDX SJBALL020589 | - | CRBN | [6] |